An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)benzaldehyde
CAS Number: 1000339-55-8
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-Methyl-5-(trifluoromethoxy)benzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physicochemical Properties
3-Methyl-5-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde. The presence of both a methyl and a trifluoromethoxy group on the benzene ring influences its electronic properties and reactivity. While some experimental data is available, certain physical properties have not been extensively reported in the literature.
Table 1: Physicochemical Properties of 3-Methyl-5-(trifluoromethoxy)benzaldehyde
| Property | Value | Source |
| CAS Number | 1000339-55-8 | [1] |
| Molecular Formula | C₉H₇F₃O₂ | [2] |
| Molecular Weight | 204.15 g/mol | [2] |
| Appearance | Not explicitly reported; likely a liquid or low-melting solid. | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
| Refractive Index (n20/D) | 1.4590 | [2] |
| Solubility | Not explicitly reported; likely soluble in common organic solvents. | - |
| Storage Conditions | 2-8°C, Air sensitive | [2] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Aromatic protons as multiplets or singlets between δ 7.0-8.0 ppm. - Methyl protons (CH₃) singlet around δ 2.3-2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons between δ 120-160 ppm. - Trifluoromethoxy carbon (CF₃) quartet due to C-F coupling. - Methyl carbon (CH₃) signal around δ 20-25 ppm. |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. - C-H stretch of the aldehyde group around 2820 and 2720 cm⁻¹. - C-F stretching bands for the trifluoromethoxy group, typically strong and in the region of 1000-1300 cm⁻¹. - Aromatic C=C stretches around 1450-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 204.04. |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde is not published in readily accessible literature. However, a common and effective method for the synthesis of aromatic aldehydes is the oxidation of the corresponding benzyl alcohol.
3.1. Proposed Synthetic Pathway
A plausible synthetic route to 3-Methyl-5-(trifluoromethoxy)benzaldehyde is the oxidation of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol.
Caption: Proposed synthesis of 3-Methyl-5-(trifluoromethoxy)benzaldehyde.
3.2. General Experimental Protocol for Oxidation of a Benzyl Alcohol
The following is a general procedure for the oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde using pyridinium chlorochromate (PCC). This protocol would likely be adaptable for the synthesis of the target compound.
Materials:
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3-Methyl-5-(trifluoromethoxy)benzyl alcohol
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Pyridinium chlorochromate (PCC)
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Dichloromethane (DCM), anhydrous
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Silica gel
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Celatom® or silica gel for filtration
-
Ethyl acetate
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Hexanes
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methyl-5-(trifluoromethoxy)benzyl alcohol in anhydrous dichloromethane.
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Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion.
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Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of Celatom® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
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Combine the organic filtrates and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
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Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the purified 3-Methyl-5-(trifluoromethoxy)benzaldehyde.
Purification Workflow:
Caption: General purification workflow for an aromatic aldehyde.
Reactivity and Potential Applications
The reactivity of 3-Methyl-5-(trifluoromethoxy)benzaldehyde is dictated by the interplay of its functional groups.
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Aldehyde Group: The aldehyde functionality is a key site for various chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig, aldol, Knoevenagel). The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
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Trifluoromethoxy Group (-OCF₃): This group is a strong electron-withdrawing and highly lipophilic substituent. In medicinal chemistry, the incorporation of a trifluoromethoxy group can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[4]
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Methyl Group (-CH₃): The methyl group is a weak electron-donating group.
Potential Applications:
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Medicinal Chemistry: As a building block, this compound is of interest for the synthesis of novel therapeutic agents. The trifluoromethoxy group is present in several FDA-approved drugs.[4] Benzaldehyde derivatives with trifluoromethyl groups have shown potential as antitumor agents.[5] Furthermore, chalcones bearing trifluoromethoxy substituents have been investigated for their antibacterial and antifungal activities.[6]
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Materials Science: Fluorinated aromatic compounds are used in the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[7]
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Agrochemicals: The unique properties of the trifluoromethoxy group can be exploited in the design of new herbicides and pesticides.[7]
Logical Relationship of Properties to Applications:
Caption: Relationship between chemical properties and potential applications.
Safety Information
Detailed safety information for 3-Methyl-5-(trifluoromethoxy)benzaldehyde is not extensively documented. However, based on structurally similar compounds, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. The compound is noted to be air-sensitive and should be stored under an inert atmosphere.[2]
Conclusion
3-Methyl-5-(trifluoromethoxy)benzaldehyde is a valuable research chemical with significant potential in medicinal chemistry and materials science. While a complete physicochemical and toxicological profile is not yet available in the public domain, its structural features suggest it is a versatile building block for the synthesis of novel compounds with desirable properties. Further research into its synthesis, reactivity, and biological activity is warranted.
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
